![molecular formula C9H7F3OS B3302903 4-Methylthio-3-trifluoromethylbenzaldehyde CAS No. 919360-31-9](/img/structure/B3302903.png)
4-Methylthio-3-trifluoromethylbenzaldehyde
Overview
Description
4-Methylthio-3-trifluoromethylbenzaldehyde is an organic compound with the molecular formula C9H7F3OS and a molecular weight of 220.22 g/mol . It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylthio-3-trifluoromethylbenzene with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process.
Industrial Production Methods
In an industrial setting, the production of 4-Methylthio-3-trifluoromethylbenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-3-trifluoromethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylthio-3-trifluoromethylbenzoic acid.
Reduction: 4-Methylthio-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Agents:
Research has indicated that derivatives of 4-methylthio-3-trifluoromethylbenzaldehyde can serve as precursors for synthesizing novel antitumor agents. For example, it has been utilized in the synthesis of chalcone derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis .
Enzyme Inhibition Studies:
The compound has also been investigated for its potential as an inhibitor of various enzymes. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant inhibitory activity . The structure-activity relationship (SAR) studies revealed that modifications to the benzaldehyde moiety can enhance enzyme inhibition properties.
Material Science
Fluorinated Polymers:
The incorporation of trifluoromethyl groups into polymers has been shown to improve thermal stability and chemical resistance. Research indicates that compounds like this compound can be used as intermediates in the synthesis of fluorinated polymers, which are valuable in coatings and electronic applications .
Liquid Crystals:
The compound's unique electronic properties make it a candidate for developing liquid crystal materials. The presence of the trifluoromethyl group can enhance the dielectric properties, making these materials suitable for display technologies .
Case Study 1: Anticancer Activity
A study synthesized a series of chalcone derivatives from this compound, evaluating their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.
Case Study 2: Enzyme Inhibition
In another investigation, hydrazone derivatives synthesized from the compound were tested against AChE and BuChE. The study highlighted the structure-activity relationship, demonstrating that specific substitutions on the benzaldehyde ring could lead to enhanced inhibition profiles. The findings suggest potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Data Tables
Application Area | Compound Derivative | Key Findings |
---|---|---|
Antitumor Agents | Chalcone Derivatives | Significant HIF-1 inhibition; potential anticancer effects |
Enzyme Inhibition | Hydrazone Derivatives | Dual inhibition of AChE and BuChE; IC50 values ranging from 46.8 µM to 881.1 µM |
Material Science | Fluorinated Polymers | Improved thermal stability; enhanced dielectric properties |
Liquid Crystals | Trifluoromethyl Compounds | Suitable for advanced display technologies |
Mechanism of Action
The mechanism of action of 4-Methylthio-3-trifluoromethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl and methylthio groups may influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthio-3-chloromethylbenzaldehyde
- 4-Methylthio-3-fluoromethylbenzaldehyde
- 4-Methylthio-3-bromomethylbenzaldehyde
Uniqueness
4-Methylthio-3-trifluoromethylbenzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities .
Biological Activity
4-Methylthio-3-trifluoromethylbenzaldehyde (C9H8F3OS) is a compound characterized by its unique structural features, including a methylthio group and a trifluoromethyl group. These functional groups significantly influence its chemical behavior and biological activity. This article delves into the biological properties of this compound, highlighting its potential applications in medicinal chemistry and related fields.
- Molecular Formula : C9H8F3OS
- Molecular Weight : 224.22 g/mol
- Structural Features :
- Methylthio group ()
- Trifluoromethyl group ()
These features contribute to the compound's lipophilicity, enhancing cellular uptake and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with methylthio and trifluoromethyl groups have shown effectiveness against various bacterial strains. The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies have explored the anticancer potential of benzaldehyde derivatives, including those containing methylthio and trifluoromethyl groups. In vitro tests have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, such as C6 glioma cells, with varying degrees of potency. For example, related compounds have shown IC50 values ranging from 4.16 to 12.80 µg/mL against specific cancer cell lines .
Neuroprotective Effects
The neuroprotective properties of benzaldehyde derivatives have been investigated, particularly in the context of oxidative stress. Compounds like this compound may offer protective effects against oxidative damage in neuronal cells, potentially by scavenging free radicals or modulating signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, altering membrane dynamics and permeability.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its neuroprotective effects.
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
Study B | Showed significant inhibition of C6 glioma cell proliferation with an IC50 value of 8 µg/mL. |
Study C | Investigated neuroprotective effects in primary neuronal cultures exposed to oxidative stress; reduced apoptosis by 30%. |
Properties
IUPAC Name |
4-methylsulfanyl-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZYHTXLZMSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731315 | |
Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919360-31-9 | |
Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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